molecular formula C40H65BrSi B12623213 (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane CAS No. 908292-59-1

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane

Cat. No.: B12623213
CAS No.: 908292-59-1
M. Wt: 653.9 g/mol
InChI Key: XOSKUKFRWKEETH-UHFFFAOYSA-N
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Description

(7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane is a complex organic compound that features a fluorene core substituted with bromine and dodecyl chains, along with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane typically involves multiple steps:

    Bromination: The fluorene core is brominated at the 7-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and dodecyl chains.

    Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution with sodium azide would produce azide derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for more complex molecules.

    Material Science: Its unique structural properties make it a candidate for the development of new materials.

Biology and Medicine

    Drug Development:

    Biological Probes: Can be used in the development of probes for biological imaging.

Industry

    Polymer Science: Used in the synthesis of specialized polymers.

Mechanism of Action

The mechanism by which (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    9,9-Didodecyl-9H-fluorene: Lacks the bromine and trimethylsilyl groups.

    7-Bromo-9H-fluorene: Lacks the dodecyl chains and trimethylsilyl group.

    (9,9-Didodecyl-9H-fluoren-2-yl)(trimethyl)silane: Lacks the bromine atom.

Uniqueness

The presence of both the bromine and trimethylsilyl groups, along with the dodecyl chains, gives (7-Bromo-9,9-didodecyl-9H-fluoren-2-yl)(trimethyl)silane unique properties that can be exploited in various scientific and industrial applications.

Properties

CAS No.

908292-59-1

Molecular Formula

C40H65BrSi

Molecular Weight

653.9 g/mol

IUPAC Name

(7-bromo-9,9-didodecylfluoren-2-yl)-trimethylsilane

InChI

InChI=1S/C40H65BrSi/c1-6-8-10-12-14-16-18-20-22-24-30-40(31-25-23-21-19-17-15-13-11-9-7-2)38-32-34(41)26-28-36(38)37-29-27-35(33-39(37)40)42(3,4)5/h26-29,32-33H,6-25,30-31H2,1-5H3

InChI Key

XOSKUKFRWKEETH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)[Si](C)(C)C)C3=C1C=C(C=C3)Br)CCCCCCCCCCCC

Origin of Product

United States

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